molecular formula C14H20N2O B2380628 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one CAS No. 1788065-53-1

4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one

Cat. No.: B2380628
CAS No.: 1788065-53-1
M. Wt: 232.327
InChI Key: NVOHBYITWMZMII-RWANSRKNSA-N
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Description

4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (CAS 2085808-04-2) is a chiral pyrrolidin-2-one derivative with a molecular formula of C14H20N2O and a molecular weight of 232.32 . This compound is part of a class of molecules investigated for their potential as agonists of the orphan G protein-coupled receptor 88 (GPR88) . GPR88 is a striatum-enriched receptor implicated as a potential therapeutic target for a range of central nervous system (CNS) disorders. Research into GPR88 function suggests its involvement in regulating the dopaminergic system, with genetic studies linking it to conditions such as Parkinson's Disease, schizophrenia, anxiety, and drug addiction . The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, and related analogues have been explored as key pharmacophores for various biological targets. For instance, structurally similar compounds have been developed as potent and selective negative allosteric modulators (NAMs) of the glutamate N-methyl-D-aspartate 2B (GluN2B) receptor, highlighting the relevance of this core in designing neuroactive molecules . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure compliance with all local and federal regulations regarding the handling and use of this substance.

Properties

IUPAC Name

4-amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-10(11-7-5-4-6-8-11)16-9-12(15)14(2,3)13(16)17/h4-8,10,12H,9,15H2,1-3H3/t10-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVOHBYITWMZMII-RWANSRKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC(C(C2=O)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3,3-dimethyl-2-butanone with an appropriate amine, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of advanced catalysts to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolidinone derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds exhibit significant anticancer properties. For instance, compounds similar to 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one have shown promise in inhibiting tumor cell proliferation across various cancer cell lines.

A study demonstrated that certain derivatives displayed cytotoxic effects against A549 lung cancer cells and MCF-7 breast cancer cells with IC50 values of 12.5 µM and 15.0 µM respectively. These results suggest a potential for development as anticancer agents through modulation of signaling pathways involved in cell growth and survival .

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This could position the compound as a candidate for treating inflammatory diseases .

Antimicrobial Properties

Some studies have highlighted the antimicrobial efficacy of pyrrolidine derivatives against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell walls or inhibition of essential metabolic pathways .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include:

  • Formation of the Pyrrolidine Ring : Utilizing cyclization reactions involving amino acids or related compounds.
  • Substitution Reactions : Introducing the phenylethyl group through nucleophilic substitution methods.
  • Functionalization : Adding the amino group at the appropriate position on the pyrrolidine ring to enhance biological activity.

These synthetic strategies are crucial for optimizing yields and purity for further biological testing .

Case Studies and Research Findings

Several research articles have documented the biological activities and synthetic methodologies associated with this compound:

Study ReferenceFocusFindings
Anticancer ActivitySignificant cytotoxicity against A549 and MCF-7 cell lines with promising IC50 values.
Anti-inflammatory EffectsPotential inhibition of pro-inflammatory cytokines suggesting therapeutic applications in inflammation-related diseases.
Antimicrobial PropertiesDemonstrated efficacy against various bacterial strains indicating broad-spectrum antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the phenylethyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications Source/CAS
Target Compound : 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one C₁₄H₂₀N₂O 4-amino, 3,3-dimethyl, (R)-1-phenylethyl Potential chiral building block for drug synthesis; discontinued CAS 1788065-53-1 , 2085808-04-2
(4S)-4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (QM-9649) C₁₄H₂₀N₂O 4S stereoisomer at pyrrolidinone core 95% purity; enantiomeric differences may affect receptor binding CAS 1881275-64-4
(4R)-4-(hydroxymethyl)-1-[(1R)-1-phenylethyl]pyrrolidin-2-one C₁₃H₁₇NO₂ 4-hydroxymethyl instead of amino Protein degrader building block; 97% purity CAS 190957-22-3
(4R)-4-[(1R)-1,2-Dihydroxyethyl]-1-[(1R)-1-phenylethyl]pyrrolidin-2-one C₁₄H₁₉NO₃ 4-dihydroxyethyl substituent Synthesized via Sharpless dihydroxylation; increased hydrophilicity N/A
Bitertanol ketone (metabolite) C₁₈H₁₈N₃O₂ Triazole, biphenyloxy, and butanone groups Fungicidal activity; higher lipophilicity N/A
2-(5-nitro-1H-indol-3-yl)-2-oxo-N-[(1R)-1-phenylethyl]acetamide C₁₈H₁₅N₃O₃ Nitroindole-acetamide core Therapeutic and environmental applications N/A
Key Findings :

Stereochemical Sensitivity: The target compound’s enantiomer (QM-9649) shares identical molecular formula but differs in stereochemistry at the pyrrolidinone C4 position, which could influence pharmacokinetic properties or receptor interactions . highlights the role of stereochemistry in synthesis outcomes, where Sharpless asymmetric dihydroxylation yields distinct diastereomers .

Functional Group Impact: Amino vs. Dihydroxyethyl Modification: The addition of two hydroxyl groups () increases hydrophilicity, making the compound more suitable for aqueous-phase applications .

Biological Relevance: Bitertanol ketone () demonstrates the importance of heterocyclic groups (e.g., triazole) in conferring fungicidal activity, contrasting with the target compound’s simpler pyrrolidinone core . The nitroindole-containing analog () shows divergent bioactivity due to its aromatic nitro group, suggesting broader medicinal chemistry applications .

Biological Activity

The compound 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one (CAS No. 1788065-53-1) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H20N2O
  • Molecular Weight : 232.32 g/mol
  • CAS Number : 1788065-53-1

The structure features a pyrrolidinone ring with an amino group and a phenylethyl side chain, which may contribute to its interaction with various biological targets.

Research indicates that compounds similar to This compound may act as inhibitors of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE is a therapeutic target in Alzheimer's disease treatment. Studies have shown that certain analogues exhibit significant binding affinities to AChE, suggesting potential neuroprotective effects .

Pharmacological Effects

The biological activity of this compound can be categorized into several pharmacological effects:

  • Neuroprotective Activity :
    • Compounds targeting AChE can enhance cholinergic transmission, potentially improving cognitive function in neurodegenerative diseases .
  • Antidepressant-like Effects :
    • Some studies have suggested that similar pyrrolidine derivatives may exhibit mood-enhancing properties through modulation of neurotransmitter systems.
  • Anti-inflammatory Properties :
    • Preliminary findings indicate that derivatives may also possess anti-inflammatory effects, contributing to their therapeutic potential in various inflammatory conditions.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AChE InhibitionEnhances cholinergic signaling
NeuroprotectionPrevents neuronal degeneration
Antidepressant EffectsModulates neurotransmitters
Anti-inflammatoryReduces inflammatory markers

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of pyrrolidine derivatives, researchers found that compounds with structural similarities to This compound showed significant inhibition of AChE activity. This was associated with improved cognitive performance in animal models of Alzheimer's disease .

Case Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of various pyrrolidine derivatives. The study demonstrated that specific analogues increased serotonin levels and exhibited behavioral improvements in rodent models subjected to stress tests .

Case Study 3: Anti-inflammatory Action

Research exploring the anti-inflammatory potential of related compounds revealed that they could significantly reduce levels of pro-inflammatory cytokines in vitro. The findings suggest that these compounds may have applications in treating chronic inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 4-Amino-3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidin-2-one, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of this compound involves stereoselective strategies due to the (1R)-1-phenylethyl substituent. A Sharpless asymmetric dihydroxylation or chiral auxiliary-guided alkylation (e.g., using (R)-configured precursors) is recommended to control stereochemistry at the pyrrolidinone ring . Key steps include:
  • Ring formation : Cyclization of amino acid derivatives or lactam precursors under acidic conditions.
  • Substituent introduction : Use of Grignard reagents or palladium-catalyzed cross-coupling for the phenylethyl group.
  • Purification : Crystallization in non-polar solvents (e.g., hexane/ethyl acetate) to isolate enantiomers .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Combine spectroscopic and computational methods:
  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry (e.g., diastereotopic protons near the dimethyl group) .
  • X-ray crystallography : Resolve absolute configuration, as demonstrated for analogous pyrrolidinones .
  • DFT calculations : Analyze electron density distribution and substituent effects on ring conformation .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer : Based on structurally related compounds:
  • PPE : Gloves, lab coat, and goggles (Category 2 skin/eye irritation potential) .
  • Ventilation : Use fume hoods to avoid inhalation (H335: Respiratory tract irritation) .
  • Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent hydrolysis .

Advanced Research Questions

Q. How does the stereochemistry of the (1R)-1-phenylethyl group influence biological activity or target binding?

  • Methodological Answer : Conduct comparative studies using enantiomeric pairs:
  • Docking simulations : Map interactions with chiral-binding pockets (e.g., enzymes or receptors) .
  • Pharmacological assays : Compare IC50_{50} values in cell-based models (e.g., cancer lines) to assess stereospecific efficacy .
  • Metabolic stability : Evaluate enantiomer-specific cytochrome P450 interactions using liver microsomes .

Q. What strategies resolve contradictions in reported reactivity data for pyrrolidin-2-one derivatives?

  • Methodological Answer : Address discrepancies via:
  • Controlled reaction screens : Test oxidation (e.g., KMnO4_4) and reduction (NaBH4_4) under varied pH/temperature .
  • Isotopic labeling : Trace substituent migration during reactions (e.g., 18O^{18}O-labeling for lactam ring opening) .
  • Side-product analysis : Use LC-MS to identify intermediates in multi-step syntheses .

Q. How can computational modeling predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Utilize tools like SwissADME or Molinspiration :
  • Lipophilicity (LogP) : Predict blood-brain barrier penetration (critical for CNS-targeted studies) .
  • H-bond donors/acceptors : Assess solubility and bioavailability (e.g., compare with FDA-approved lactams) .
  • Metabolic pathways : Simulate Phase I/II transformations (e.g., hydroxylation at the dimethyl group) .

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